molecular formula C15H18ClNO4 B6183095 4-(2-{[(3,4-dihydroxyphenyl)methyl]amino}ethyl)benzene-1,2-diol hydrochloride CAS No. 857417-16-4

4-(2-{[(3,4-dihydroxyphenyl)methyl]amino}ethyl)benzene-1,2-diol hydrochloride

Cat. No. B6183095
CAS RN: 857417-16-4
M. Wt: 311.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-{[(3,4-dihydroxyphenyl)methyl]amino}ethyl)benzene-1,2-diol hydrochloride, commonly referred to as 4-DAMP, is a small molecule that has been studied for its potential therapeutic applications. 4-DAMP is a derivative of the neurotransmitter dopamine, and it is believed to have a variety of effects on the body, including modulating dopamine release, acting as an agonist of the dopamine D2 receptor, and having anti-inflammatory and antioxidant properties.

Scientific Research Applications

4-DAMP has been studied for its potential therapeutic applications in a variety of areas, including Parkinson's disease, depression, anxiety, and addiction. It has also been studied for its potential anti-inflammatory and antioxidant properties.

Mechanism of Action

4-DAMP is believed to act as an agonist of the dopamine D2 receptor, which is involved in the regulation of mood and behavior. It is also believed to modulate the release of dopamine, a neurotransmitter involved in reward and motivation. Additionally, 4-DAMP has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
4-DAMP has been shown to have a variety of effects on the body, including modulating dopamine release, acting as an agonist of the dopamine D2 receptor, and having anti-inflammatory and antioxidant properties. It is believed to be involved in the regulation of mood and behavior, and it has been studied for its potential therapeutic applications in a variety of areas, including Parkinson's disease, depression, anxiety, and addiction.

Advantages and Limitations for Lab Experiments

The main advantage of 4-DAMP is its ability to modulate dopamine release, which may be beneficial in the treatment of certain diseases. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of certain conditions. However, the effects of 4-DAMP on the body are still not fully understood, and more research is needed to better understand its mechanism of action. Additionally, 4-DAMP is not widely available, which can limit its use in laboratory experiments.

Future Directions

Future research on 4-DAMP should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. Additionally, further research should be done to explore the potential anti-inflammatory and antioxidant properties of 4-DAMP. Additionally, further investigation into the synthesis of 4-DAMP and its availability could lead to new methods of production and wider availability. Finally, further research should be done to explore the potential side effects of 4-DAMP and to ensure its safety for human use.

Synthesis Methods

4-DAMP is synthesized through the condensation of 3,4-dihydroxyphenylacetic acid and 2-aminoethylbenzene-1,2-diol hydrochloride in the presence of an acid catalyst. The reaction is carried out in a solvent such as ethanol or isopropanol at room temperature and yields 4-DAMP as the primary product. The reaction is reversible, and the product can be isolated and purified through recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(2-{[(3,4-dihydroxyphenyl)methyl]amino}ethyl)benzene-1,2-diol hydrochloride' involves the reaction of 4-nitrophenylacetic acid with 3,4-dihydroxybenzaldehyde to form 4-(3,4-dihydroxybenzyl)phenylacetic acid. This intermediate is then reduced to 4-(3,4-dihydroxybenzyl)phenylacetic acid hydrazide, which is subsequently reacted with 2-(2-aminoethyl)phenol to form the final product.", "Starting Materials": [ "4-nitrophenylacetic acid", "3,4-dihydroxybenzaldehyde", "hydrazine hydrate", "2-(2-aminoethyl)phenol", "hydrochloric acid", "sodium hydroxide", "ethanol", "diethyl ether" ], "Reaction": [ "Step 1: 4-nitrophenylacetic acid is reacted with 3,4-dihydroxybenzaldehyde in the presence of sodium hydroxide and ethanol to form 4-(3,4-dihydroxybenzyl)phenylacetic acid.", "Step 2: 4-(3,4-dihydroxybenzyl)phenylacetic acid is reduced to 4-(3,4-dihydroxybenzyl)phenylacetic acid hydrazide using hydrazine hydrate and ethanol.", "Step 3: 4-(3,4-dihydroxybenzyl)phenylacetic acid hydrazide is reacted with 2-(2-aminoethyl)phenol in the presence of hydrochloric acid and diethyl ether to form the final product, 4-(2-{[(3,4-dihydroxyphenyl)methyl]amino}ethyl)benzene-1,2-diol hydrochloride." ] }

CAS RN

857417-16-4

Product Name

4-(2-{[(3,4-dihydroxyphenyl)methyl]amino}ethyl)benzene-1,2-diol hydrochloride

Molecular Formula

C15H18ClNO4

Molecular Weight

311.8

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.